2-(Difluoromethoxy)mandelic acid
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Overview
Description
2-(Difluoromethoxy)mandelic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to the mandelic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)mandelic acid typically involves the introduction of the difluoromethoxy group into the mandelic acid structure. One common method is the reaction of mandelic acid with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which react with the hydroxyl group of mandelic acid to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)mandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzaldehyde, while reduction could produce difluoromethoxybenzyl alcohol .
Scientific Research Applications
2-(Difluoromethoxy)mandelic acid has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)mandelic acid involves its interaction with biological targets through its difluoromethoxy group. This group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The presence of fluorine atoms can also influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Mandelic Acid: The parent compound, which lacks the difluoromethoxy group.
2-(Trifluoromethoxy)mandelic Acid: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)mandelic Acid: A related compound with a methoxy group instead of a difluoromethoxy group.
Uniqueness: 2-(Difluoromethoxy)mandelic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c10-9(11)15-6-4-2-1-3-5(6)7(12)8(13)14/h1-4,7,9,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWJRNAZWINLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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